molecular formula C7H13F3N2 B2459168 [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine CAS No. 1019381-67-9

[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine

Cat. No.: B2459168
CAS No.: 1019381-67-9
M. Wt: 182.19
InChI Key: FEEKNVYEXIAVGN-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine: is an organic compound with the molecular formula C7H13F3N2 It is a member of the pyrrolidine family, characterized by the presence of a trifluoroethyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine typically involves the reaction of pyrrolidine with a trifluoroethylating agent. One common method is the reaction of pyrrolidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in the presence of bases like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry: In chemistry, [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct chemical properties, making it valuable in the development of novel compounds .

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. Its structural features may contribute to the development of drugs with improved pharmacokinetic and pharmacodynamic properties. Research is ongoing to explore its efficacy in various therapeutic areas .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and other advanced materials .

Comparison with Similar Compounds

    [1-(2,2,2-Trifluoroethyl)pyrrolidine]: Similar structure but lacks the methanamine group.

    [2-(2,2,2-Trifluoroethyl)pyrrolidine]: Positional isomer with the trifluoroethyl group at a different position on the pyrrolidine ring.

    [1-(2,2,2-Trifluoroethyl)piperidine]: Similar structure but with a piperidine ring instead of pyrrolidine.

Uniqueness: The presence of both the trifluoroethyl group and the methanamine group in [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine imparts unique chemical and biological properties. This combination enhances its potential for diverse applications in research and industry, distinguishing it from other similar compounds .

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)pyrrolidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-2-6(12)4-11/h6H,1-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEKNVYEXIAVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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